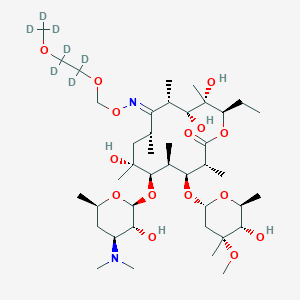

Roxithromycin-d7

Description

Properties

Molecular Formula |

C41H76N2O15 |

|---|---|

Molecular Weight |

844.1 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1/i13D3,16D2,17D2 |

InChI Key |

RXZBMPWDPOLZGW-NFRWTTTRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C/1\[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Roxithromycin-d7: An In-depth Technical Guide for Researchers

A Comprehensive Overview of Deuterated Roxithromycin as an Internal Standard in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of Roxithromycin-d7, a deuterium-labeled analog of the macrolide antibiotic roxithromycin. It is primarily intended for researchers and scientists in the fields of pharmacology, analytical chemistry, and drug development who are engaged in the quantitative analysis of roxithromycin in biological matrices. This document outlines the core principles of its application, detailed experimental methodologies, and the rationale behind its use as a superior internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled version of roxithromycin, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to roxithromycin in its reactivity and chromatographic behavior but has a distinct, higher molecular weight. This key difference allows it to be differentiated from the unlabeled roxithromycin by a mass spectrometer.

The primary and critical application of this compound in research is its use as an internal standard for the quantification of roxithromycin in complex biological samples such as plasma, serum, and tissue homogenates.[1] Its use significantly enhances the accuracy, precision, and robustness of bioanalytical methods by compensating for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process.

Physicochemical Properties and Quantitative Data

The fundamental properties of this compound are summarized in the table below. Understanding these properties is crucial for method development and data interpretation in quantitative bioanalysis.

| Property | Value | Reference |

| Chemical Name | (9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin | N/A |

| Molecular Formula | C₄₁H₆₉D₇N₂O₁₅ | N/A |

| Molecular Weight | 844.09 g/mol | N/A |

| Parent Drug | Roxithromycin | [1] |

| Primary Use | Internal Standard in Analytical and Pharmacokinetic Research | [1] |

Mass Spectrometric Data

| Analyte | Precursor Ion ([M+H]⁺, m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Roxithromycin | 837.5 | 679.5 | Not specified |

| This compound (Predicted) | 844.5 | 686.5 | Requires optimization |

Note: The collision energy requires optimization for the specific instrument being used.

Chromatographic Data

The retention time of this compound is expected to be very similar to that of roxithromycin under identical chromatographic conditions. The table below provides a representative retention time for roxithromycin from a published method, which can be used as a starting point for method development.

| Analyte | Retention Time (minutes) | Chromatographic Conditions |

| Roxithromycin | ~4.0 | Column: Hypersil ODS C-18 (250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) (70:30 v/v)Flow Rate: 1.5 ml/min |

Experimental Protocols

The following is a detailed methodology for the quantitative analysis of roxithromycin in a biological matrix (e.g., human plasma) using an internal standard, adapted from a validated LC-MS/MS method. This protocol can be modified to specifically incorporate this compound.

Materials and Reagents

-

Roxithromycin reference standard

-

This compound (as internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Control human plasma

Preparation of Stock and Working Solutions

-

Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of roxithromycin reference standard in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the roxithromycin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to the desired concentration. The optimal concentration of the internal standard should be determined during method validation.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of diluent is added).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex mix for 1 minute to ensure complete dissolution.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The specific gradient profile should be optimized for a total run time of approximately 5-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: As specified in the "Mass Spectrometric Data" table.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of roxithromycin in a biological sample using this compound as an internal standard.

Caption: Bioanalytical workflow for Roxithromycin quantification.

Logical Relationship of Internal Standard Use

The diagram below illustrates the logical principle of using a stable isotope-labeled internal standard like this compound to ensure accurate quantification.

Caption: Principle of stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool for researchers conducting pharmacokinetic and bioanalytical studies of roxithromycin. Its use as an internal standard in LC-MS/MS methodologies provides a high degree of confidence in the accuracy and precision of the resulting data. By following the detailed protocols and understanding the principles outlined in this guide, scientists can develop and validate robust analytical methods for the reliable quantification of roxithromycin in various biological matrices, thereby contributing to the advancement of drug development and clinical research.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterium-Labeled Roxithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of deuterium-labeled Roxithromycin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the application of stable isotope labeling to enhance the pharmacokinetic properties of macrolide antibiotics.

Introduction to Deuterium-Labeled Roxithromycin

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides.[2] Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to alter the metabolic profile of a drug. This modification can lead to a decreased rate of metabolism, resulting in a longer half-life and potentially improved therapeutic efficacy and safety profile. This guide outlines a feasible synthetic pathway for the preparation of deuterium-labeled Roxithromycin, along with detailed analytical methods for its characterization.

Proposed Synthesis of Deuterium-Labeled Roxithromycin

The synthesis of Roxithromycin proceeds via the reaction of Erythromycin Oxime with 2-Methoxyethoxymethyl chloride (MEM-Cl).[1] A strategic approach to introduce deuterium into the Roxithromycin molecule is to utilize a deuterated form of 2-Methoxyethoxymethyl chloride. This ensures the deuterium labels are positioned on the metabolically susceptible methoxyethoxy-methyl side chain.

Synthesis of Deuterated 2-Methoxyethoxymethyl chloride (d-MEM-Cl)

The synthesis of d-MEM-Cl can be achieved by reacting deuterated 2-methoxyethanol with paraformaldehyde and anhydrous hydrogen chloride.[3]

Experimental Protocol:

-

Preparation of Deuterated 2-Methoxyethanol: Commercially available deuterated methanol (CD3OD) can be used as a starting material. The specific deuteration pattern of 2-methoxyethanol will depend on the desired labeling of the final Roxithromycin product. For labeling the methoxy group, CD3OD would be reacted with ethylene oxide. For labeling the ethoxy group, deuterated ethylene glycol could be used.

-

Reaction with Paraformaldehyde and HCl: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, place deuterated 2-methoxyethanol and paraformaldehyde.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution with vigorous stirring.

-

Monitor the reaction progress by NMR spectroscopy until the desired level of conversion is achieved.

-

Upon completion, purge the reaction mixture with dry nitrogen to remove excess HCl.

-

The crude d-MEM-Cl can be purified by distillation under reduced pressure.

Synthesis of Deuterium-Labeled Roxithromycin

The final step involves the reaction of Erythromycin Oxime with the synthesized d-MEM-Cl.

Experimental Protocol:

-

Preparation of Erythromycin Oxime: Erythromycin A is reacted with hydroxylamine hydrochloride in the presence of a base such as triethylamine in a suitable solvent like methanol. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, Erythromycin Oxime, is then isolated and purified.

-

Reaction of Erythromycin Oxime with d-MEM-Cl: In a suitable reaction vessel, dissolve Erythromycin Oxime in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Add a non-nucleophilic base, such as sodium hydride or potassium carbonate, to the solution and stir for a designated period to form the corresponding alkoxide.

-

Slowly add the previously synthesized d-MEM-Cl to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

The crude deuterium-labeled Roxithromycin can be purified by column chromatography on silica gel.

Manufacturing and Quality Control

The manufacturing process for deuterium-labeled Roxithromycin should be conducted under current Good Manufacturing Practices (cGMP). Critical process parameters to be controlled include reaction temperature, time, and stoichiometry of reagents.

Analytical Methods for Characterization

A comprehensive analytical strategy is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Table 1: Analytical Methods for Deuterium-Labeled Roxithromycin

| Analytical Technique | Purpose | Key Parameters to be Determined |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area, impurity profile |

| Mass Spectrometry (MS) | Molecular weight confirmation and isotopic enrichment | Molecular ion peak (m/z), isotopic distribution pattern |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) | Structural confirmation and determination of deuterium incorporation | Chemical shifts, coupling constants, integration of signals, presence and location of deuterium signals in ²H NMR.[4][5][6] |

| Quantitative NMR (qNMR) | Accurate determination of isotopic purity and assay | Comparison of integral values of specific protons in the labeled and unlabeled compounds against a certified internal standard.[7][8][9][10] |

Experimental Protocol for Isotopic Enrichment Determination by Mass Spectrometry:

-

Prepare a solution of the deuterium-labeled Roxithromycin in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in the positive ion mode.

-

Determine the m/z values for the molecular ions of both the unlabeled and the deuterium-labeled Roxithromycin.

-

Calculate the isotopic enrichment by comparing the relative intensities of the corresponding isotopic peaks.

Experimental Protocol for Isotopic Purity by qNMR:

-

Accurately weigh a sample of the deuterium-labeled Roxithromycin and a certified internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

-

Integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the purity and isotopic enrichment based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.

Visualizing Key Processes

Roxithromycin Mechanism of Action

Roxithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This binding interferes with the translocation step of polypeptide chain elongation.

Caption: Mechanism of action of Roxithromycin.

Synthetic Workflow for Deuterium-Labeled Roxithromycin

The following diagram illustrates the key steps in the proposed synthesis of deuterium-labeled Roxithromycin.

Caption: Synthetic workflow for deuterium-labeled Roxithromycin.

Analytical Workflow for Quality Control

This diagram outlines the logical flow of analytical procedures for the quality control of the final deuterium-labeled Roxithromycin product.

Caption: Analytical workflow for quality control.

References

- 1. nbinno.com [nbinno.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 2-Methoxyethoxymethyl chloride | 3970-21-6 | Benchchem [benchchem.com]

- 4. A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A with different biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational analysis of major metabolites of macrolide antibiotics roxithromycin and erythromycin A with different biological properties by NMR spectroscopy and molecular dynamics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. ethz.ch [ethz.ch]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

A Technical Guide to Roxithromycin-d7: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Roxithromycin-d7, a crucial internal standard for the accurate quantification of the macrolide antibiotic Roxithromycin in complex biological matrices. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction to this compound

This compound is a stable isotope-labeled derivative of Roxithromycin, where seven hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher mass-to-charge ratio (m/z) that is readily distinguishable from the unlabeled parent drug by mass spectrometry.[1] Due to its similar physicochemical properties to Roxithromycin, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.[2][3][4]

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While pricing is often available upon request, the following tables summarize the available quantitative data from various suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Contact Information | Notes |

| LGC Standards | --INVALID-LINK-- | Varies by region | Offers a range of reference materials. |

| MedChemExpress | --INVALID-LINK-- | --INVALID-LINK-- | Provides a certificate of analysis and purity data. |

| Clearsynth | --INVALID-LINK-- | --INVALID-LINK-- | Offers various pack sizes and ships globally.[5] |

| Simson Pharma | --INVALID-LINK-- | --INVALID-LINK-- | Provides custom synthesis options. |

| Veeprho | --INVALID-LINK-- | --INVALID-LINK-- | Specializes in pharmaceutical reference standards. |

| Achemtek | --INVALID-LINK-- | --INVALID-LINK-- | Offers this compound in solution. |

| CymitQuimica | --INVALID-LINK-- | Varies by region | Distributes products from various manufacturers. |

Table 2: Product Specifications and Availability of this compound

| Supplier | Product Code | Form | Available Quantities | Purity (Typical) | Price | Lead Time |

| LGC Standards | TRC-R700852 | Neat Solid | 1 mg, 10 mg | >95% (HPLC) | Request Quote | In Stock |

| MedChemExpress | HY-B0435S | Neat Solid | 1 mg, 5 mg | 98.28% | Request Quote | In Stock |

| Clearsynth | CS-O-12022 | Neat Solid | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg[1] | >98% | Login to view price | In Stock |

| Simson Pharma | R390013 | Neat Solid | Custom Synthesis | High Purity | Request Quote | Varies |

| Achemtek | MSK7712D7-100A | Solution (100µg/mL in Acetonitrile) | 1 mL | N/A | Request Quote | In Stock |

| CymitQuimica | TLC-R700852 | Neat Solid | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | N/A | Request Quote | Varies |

Note: Pricing and lead times are subject to change and may require a formal quotation from the supplier. Purity, including isotopic enrichment, should be confirmed by reviewing the certificate of analysis provided by the supplier.

Experimental Protocol: Quantification of Roxithromycin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the bioanalysis of Roxithromycin in human plasma.[6][7][8]

1. Materials and Reagents

-

Roxithromycin reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

-

Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Roxithromycin reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Roxithromycin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to all tubes except the blank matrix.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Roxithromycin: Precursor ion (Q1) m/z 837.5 → Product ion (Q3) m/z 679.4

-

This compound: Precursor ion (Q1) m/z 844.5 → Product ion (Q3) m/z 686.4 (Note: These transitions should be optimized for the specific instrument used).

-

5. Data Analysis

-

Integrate the peak areas for both Roxithromycin and this compound.

-

Calculate the peak area ratio (Roxithromycin / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).

-

Determine the concentration of Roxithromycin in the QC and unknown samples from the calibration curve.

Workflow for a Pharmacokinetic Study Utilizing this compound

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Roxithromycin in biological samples using this compound as an internal standard.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma. Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum [agris.fao.org]

An In-depth Technical Guide on the Safe Handling of Roxithromycin-d7

This guide provides comprehensive safety data and handling guidelines for Roxithromycin-d7, tailored for researchers, scientists, and professionals in drug development. The information presented is synthesized from available safety data sheets for Roxithromycin and product information for its deuterated analog, this compound. Given their structural similarity, the safety precautions for Roxithromycin are considered applicable to this compound, especially in the small quantities used for research.

Section 1: Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Roxithromycin, a macrolide antibiotic. It is primarily used as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification.[1]

| Property | Roxithromycin | This compound | Reference |

| Molecular Formula | C41H76N2O15 | C41H69D7N2O15 | [2][3] |

| Molecular Weight | 837.05 g/mol | 844.09 g/mol | [2][3] |

| Appearance | White to Off-White Solid | White to Off-White Solid | [4] |

| Storage Temperature | 2-8°C Refrigerator | -20°C | [4][5] |

| Flash Point | > 110 °C / > 230 °F | No data available | [2] |

| Solubility | No information available | No data available | [2] |

Section 2: Toxicological Information

The toxicological properties of this compound have not been fully investigated. The data presented below is for the parent compound, Roxithromycin, and should be considered relevant for risk assessment.

| Hazard Profile | Data | Reference |

| Acute Oral Toxicity (LD50) | 830 mg/kg (Rat) | [2] |

| GHS Classification | Acute Toxicity, Oral (Category 4) | [6][7] |

| Hazard Statement | H302: Harmful if swallowed | [6][7] |

| Potential Health Effects | May cause gastrointestinal irritation, vomiting, diarrhea, nausea, and abdominal pain. Allergic reactions may occur in sensitive individuals. | [8] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [2] |

Experimental Protocols: Detailed experimental methodologies for the cited toxicological data, such as the specific protocol for the LD50 study in rats, are not provided in the available safety data sheets. This level of detail is typically found in dedicated toxicology reports or primary scientific literature.

Section 3: Handling and Personal Protective Equipment (PPE)

Proper handling and the use of personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

| Precautionary Measure | Guideline | Reference |

| Ventilation | Ensure adequate ventilation, especially in confined areas. Use with local exhaust ventilation. | [2][9] |

| Eye/Face Protection | Use tight-sealing safety goggles or a face shield. Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166. | [2][9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with chemically resistant gloves. | [2][9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [2] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wash contaminated clothing before reuse. | [2][9] |

Section 4: Stability and Reactivity

| Condition | Information | Reference |

| Reactivity | None known under normal processing. | [2] |

| Chemical Stability | Stable under recommended storage conditions. | [2] |

| Conditions to Avoid | Incompatible products, excess heat, and dust formation. | [2] |

| Incompatible Materials | Strong acids, bases, and oxidizing agents. | [2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [2] |

Section 5: First Aid and Accidental Release Measures

| Situation | Response | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell. | [2][7] |

| Accidental Release | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation. | [2] |

Section 6: Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a chemical compound like this compound in a laboratory setting.

References

- 1. veeprho.com [veeprho.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.pfizer.com [cdn.pfizer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Physical and Chemical Distinctions Between Roxithromycin and Roxithromycin-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the physical and chemical properties of the macrolide antibiotic Roxithromycin and its deuterated analog, Roxithromycin-d7. The inclusion of seven deuterium atoms in the this compound molecule results in a quantifiable mass shift, making it an ideal internal standard for pharmacokinetic and metabolic studies. This guide will delve into the structural differences, comparative physical and chemical data, and the analytical methodologies used to distinguish and quantify these two compounds. Furthermore, it will explore the metabolic pathways of Roxithromycin and the potential implications of isotopic labeling on its biotransformation.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic widely used in the treatment of respiratory tract, urinary, and soft tissue infections.[1] It functions by inhibiting bacterial protein synthesis.[1] In the realm of drug development and clinical pharmacology, the use of stable isotope-labeled internal standards is paramount for accurate quantification of drug concentrations in biological matrices. This compound, a deuterated form of Roxithromycin, serves this critical role, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[2] This guide will elucidate the fundamental physical and chemical differences between these two molecules, providing a valuable resource for researchers in the field.

Molecular Structure and Isotopic Labeling

The foundational difference between Roxithromycin and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium atoms on the methoxyethoxy methyl side chain. This substitution is visually represented in the following diagram.

Physical and Chemical Properties

The isotopic substitution in this compound leads to a predictable increase in its molecular weight and can subtly influence its physical properties. The following table summarizes the key physical and chemical data for both compounds.

| Property | Roxithromycin | This compound | Reference(s) |

| Molecular Formula | C₄₁H₇₆N₂O₁₅ | C₄₁H₆₉D₇N₂O₁₅ | [1],[2] |

| Molecular Weight | 837.07 g/mol | 844.11 g/mol | [3],[4] |

| Appearance | White crystalline powder | White to Off-White Solid | [3],[5] |

| Melting Point | 111-118 °C | Not available | [3] |

| Boiling Point | 864.7±75.0 °C (Predicted) | Not available | [3] |

| Solubility | DMSO 160 mg/mL; Ethanol 160 mg/mL | Not available | [3] |

Spectroscopic and Chromatographic Differentiation

The primary methods for distinguishing and quantifying Roxithromycin and this compound are mass spectrometry and chromatography, often coupled as LC-MS.

Mass Spectrometry

Mass spectrometry provides a definitive method to differentiate between the two compounds based on their mass-to-charge ratio (m/z).

| Ion | Roxithromycin (m/z) | This compound (m/z) |

| [M+H]⁺ | ~837.5 | ~844.5 |

| [M+Na]⁺ | ~859.5 | ~866.5 |

The fragmentation patterns of both molecules are expected to be similar, with a consistent mass shift of +7 Da for the fragments containing the deuterated side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed ¹H and ¹³C NMR data for this compound are not extensively published, the ¹H NMR spectrum would show a clear absence of signals corresponding to the seven protons on the methoxyethoxy methyl group that are present in the Roxithromycin spectrum. The ¹³C NMR spectrum of this compound would exhibit signals for the deuterated carbons, which would be split into multiplets due to deuterium coupling and have a slight upfield shift compared to the corresponding carbons in Roxithromycin.

A study of the ¹H and ¹³C NMR spectra of Roxithromycin in various deuterated solvents has been conducted, providing a basis for comparison.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

The following is a representative HPLC method for the analysis of Roxithromycin, where this compound would be used as the internal standard.

-

Instrumentation : A standard HPLC system equipped with a UV or mass spectrometric detector.

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

-

Mobile Phase : A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.2) in a ratio of approximately 70:30 (v/v).[7]

-

Detection : UV detection at 205-215 nm or mass spectrometry.[7][9]

-

Sample Preparation :

-

Spike biological samples (e.g., plasma, urine) with a known concentration of this compound as the internal standard.

-

Perform a protein precipitation step using a solvent like methanol or acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase before injection into the HPLC system.

-

Metabolic Pathways and the Kinetic Isotope Effect

Roxithromycin undergoes several metabolic transformations in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[10] The main metabolic pathways include:

-

N-Demethylation : Removal of one or both methyl groups from the dimethylamino group on the desosamine sugar.

-

O-Demethylation : Removal of the methyl group from the cladinose sugar.

-

Hydrolysis : Cleavage of the cladinose sugar.

-

Isomerization : Conversion from the E-isomer to the Z-isomer.[11]

-

Dealkylation : Cleavage of the oxime ether side chain.[11]

The deuteration of the methoxyethoxy methyl side chain in this compound can potentially lead to a kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and therefore, metabolic reactions that involve the cleavage of these bonds may proceed at a slower rate for the deuterated compound. While the primary metabolic sites of Roxithromycin are not on the deuterated side chain, secondary metabolism or minor pathways involving this part of the molecule could be affected. This altered metabolic rate is a key consideration in the design and application of deuterated drugs, which can sometimes lead to improved pharmacokinetic profiles.

Conclusion

This compound is a crucial analytical tool for the accurate quantification of Roxithromycin in biological matrices. Its primary physical and chemical distinction from the parent drug is its increased molecular weight due to the incorporation of seven deuterium atoms. This mass difference is readily detectable by mass spectrometry, forming the basis of its use as an internal standard. While other physical properties are expected to be very similar to Roxithromycin, the potential for a kinetic isotope effect on metabolism underscores the importance of understanding the subtle yet significant differences introduced by isotopic labeling in drug development and research. This guide provides a foundational understanding of these differences, empowering researchers to utilize these compounds effectively in their studies.

References

- 1. Roxithromycin - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. abmole.com [abmole.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. ijpra.com [ijpra.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of Roxithromycin-d7: A Technical Guide to Isotopic Purity and Stability

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate bioanalytical and pharmacokinetic studies. Roxithromycin-d7, a deuterated analog of the macrolide antibiotic roxithromycin, serves as a critical tool in this domain. This technical guide provides an in-depth exploration of the isotopic purity and stability of this compound, offering insights into its synthesis, analytical characterization, and optimal handling.

Isotopic Purity of this compound

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. High isotopic enrichment ensures a distinct mass shift from the unlabeled analyte, minimizing cross-signal interference and enabling precise quantification. The deuterium atoms in this compound are strategically incorporated into the methoxyethoxy side chain, a region of the molecule that is synthetically accessible and less prone to metabolic alteration.

Quantitative Assessment of Isotopic Purity

The isotopic distribution of this compound is typically determined by high-resolution mass spectrometry (HRMS). This technique allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision. The analysis reveals the relative abundance of the desired d7 species alongside any residual lower-deuterated (d1-d6) and unlabeled (d0) forms. While a specific Certificate of Analysis with this level of detail is not publicly available, a high-quality batch of this compound would be expected to meet stringent isotopic purity specifications.

Below is a representative table summarizing the expected quantitative data for a high-quality batch of this compound.

| Parameter | Specification | Method |

| Isotopic Enrichment | ||

| - d7 Species | ≥ 98% | Mass Spectrometry (MS) |

| - d6 Species | ≤ 2% | Mass Spectrometry (MS) |

| - d0-d5 Species | ≤ 0.5% (total) | Mass Spectrometry (MS) |

| Chemical Purity | > 98% | HPLC |

| Molecular Formula | C41H69D7N2O15 | - |

| Molecular Weight | 844.09 g/mol | - |

Experimental Protocol for Isotopic Purity Determination

The following is a detailed methodology for assessing the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 800-900.

-

Resolution: ≥ 10,000.

-

Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the this compound peak. The relative abundance of each isotopic species (d0 to d7) is calculated from the integrated peak areas of their respective [M+H]+ ions.

Stability of this compound

The stability of this compound is a critical parameter that influences its shelf-life and reliability as an internal standard. Degradation of the standard can lead to inaccurate quantification of the target analyte. The stability of this compound is expected to be comparable to that of unlabeled roxithromycin, with some potential differences due to the kinetic isotope effect.

Factors Affecting Stability

Several factors can influence the stability of this compound:

-

pH: Unlabeled roxithromycin is known to be unstable in acidic conditions.[1] The macrolide ring is susceptible to hydrolysis, leading to the formation of degradation products. Therefore, this compound should be stored and handled in neutral or slightly basic conditions.

-

Temperature: As with most complex organic molecules, elevated temperatures can accelerate degradation. For long-term storage, this compound should be kept at low temperatures, typically -20°C.[2][3]

-

Oxidation: While less susceptible than some other macrolides, oxidative degradation can occur. Exposure to strong oxidizing agents should be avoided.

-

Light: Photodegradation is a potential concern for many pharmaceuticals. While roxithromycin is relatively stable to light, it is good practice to store this compound in amber vials or protected from light.

-

Hydrogen-Deuterium Exchange: The deuterium labels on the methoxyethoxy side chain are generally stable. However, under certain extreme pH or temperature conditions, back-exchange with hydrogen from the solvent could theoretically occur, leading to a decrease in isotopic purity. It is crucial to use deuterated solvents for stock solutions if long-term storage in solution is required.

Stability Indicating Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting this compound to harsh conditions to accelerate its degradation.

| Stress Condition | Typical Conditions | Expected Outcome |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation of the macrolide ring. |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Some degradation, but generally more stable than in acid. |

| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours | Potential for oxidation of various functional groups. |

| Thermal Degradation | 80°C for 48 hours | Moderate degradation. |

| Photodegradation | Exposure to UV light (254 nm) for 24 hours | Minimal degradation expected. |

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact drug from its degradation products, allowing for an accurate assessment of stability.

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 7.0) in a ratio of 60:40 (v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 215 nm.

-

Analysis: The percentage of this compound remaining after exposure to stress conditions is calculated by comparing the peak area of the stressed sample to that of an unstressed control.

Conclusion

This compound is a vital tool for the accurate quantification of roxithromycin in complex matrices. Its reliability hinges on its high isotopic purity and stability. This technical guide has outlined the key considerations for assessing these parameters, providing representative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of the isotopic purity and stability profile of this compound is paramount to ensuring the integrity and accuracy of their analytical data. It is always recommended to obtain a detailed Certificate of Analysis from the supplier for specific batch information on isotopic purity.

References

A Technical Guide to Roxithromycin-d7: Properties, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Roxithromycin-d7, a deuterated analog of the macrolide antibiotic Roxithromycin. This document details its chemical properties, outlines relevant analytical methodologies, and illustrates its mechanism of action. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling allows for precise quantification of Roxithromycin in biological samples.[1]

Core Chemical and Physical Properties

This compound is a semi-synthetic macrolide antibiotic, specifically a deuterium-labeled version of Roxithromycin.[2][3] This labeling, where seven hydrogen atoms are replaced by deuterium, enhances its utility in pharmacokinetic studies without altering its fundamental chemical behavior.[2][4] It is typically supplied as a white to off-white solid.[3]

| Property | Value | Source(s) |

| CAS Number | 2253707-77-4 | [2][5] |

| Molecular Formula | C41H69D7N2O15 | [3][6] |

| Molecular Weight | 844.09 g/mol | [3] |

| Synonyms | (9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin, RU 28965-d7 | [1][3][4] |

| Applications | Internal standard for analytical and pharmacokinetic research | [1] |

| Storage Temperature | 2-8°C Refrigerator or -20°C | [3][7] |

Analytical Methodologies

As a reference standard, the purity and concentration of this compound are critical. The following are established analytical methods for the parent compound, Roxithromycin, which are directly applicable for the analysis and quality control of its deuterated analog.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise method for the determination and quantification of Roxithromycin.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Analytical C18 column (e.g., 250mm x 4.6mm i.d., 5µm particle size).[8]

-

Mobile Phase: A mixture of acetonitrile and water in an 80:20 (v/v) ratio. The mobile phase should be filtered and degassed before use.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: 238 nm.[8]

-

Injection Volume: 20 µL.[8]

-

Oven Temperature: 40°C.[8]

-

Standard Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1000 µg/mL. Further dilutions can be made to create working standards.[8]

-

Sample Preparation: For assaying pharmaceutical forms, a powdered tablet equivalent to 10 mg of the active ingredient is dissolved in acetonitrile and then diluted with water to a final volume of 10 mL.[8]

UV-Visible Spectrophotometry

A simpler, cost-effective method for the estimation of Roxithromycin in various formulations.

Experimental Protocol:

-

Instrumentation: A UV-Visible Spectrophotometer with 1 cm matched quartz cells.[9]

-

Solvent/Blank: A solution of deionized water and phosphate buffer (pH 7.4).[9]

-

Wavelength of Maximum Absorbance (λmax): 412 nm (using a colorimetric reaction) or directly at 238 nm.[8][10]

-

Linearity Range: Typically established between 10-75 µg/mL.[10]

-

Standard Solution Preparation: Prepare a stock solution by accurately weighing 10 mg of this compound and dissolving it in 100 mL of deionized water to make a 100 µg/mL solution. Subsequent dilutions are made to fall within the linear range.[9]

-

Assay Procedure (Colorimetric): In this method, Roxithromycin is oxidized with potassium permanganate, which liberates formaldehyde. The formaldehyde is then reacted with acetyl acetone in the presence of ammonium acetate, producing a yellow-colored chromogen that is measured.[10]

Diagrams and Workflows

Analytical Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a this compound reference standard.

Caption: Workflow for the characterization of a this compound standard.

Mechanism of Action

Roxithromycin, and by extension this compound, functions by inhibiting protein synthesis in susceptible bacteria.[11][12] This bacteriostatic action prevents the growth and proliferation of the bacteria, allowing the host's immune system to clear the infection.[12][13]

Signaling Pathway: The primary target of Roxithromycin is the 50S subunit of the bacterial ribosome.[13] It binds specifically to the 23S rRNA component near the polypeptide exit tunnel.[12] This binding action physically blocks the elongation of the nascent polypeptide chain, thereby halting protein synthesis.[12]

Caption: Mechanism of action of Roxithromycin on the bacterial ribosome.

References

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 2253707-77-4 [chemicalbook.com]

- 6. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

- 8. ijcrt.org [ijcrt.org]

- 9. jocpr.com [jocpr.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Roxithromycin - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 13. Roxithromycin Tablet: Uses, Side Effects, Dosage, Precautions and More [carehospitals.com]

Storage and stability conditions for Roxithromycin-d7 reference standards

An In-depth Technical Guide to the Storage and Stability of Roxithromycin-d7 Reference Standards

For researchers, scientists, and drug development professionals, the integrity of reference standards is paramount to ensuring the accuracy and validity of analytical data. This guide provides a comprehensive overview of the recommended storage and stability conditions for this compound, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of Roxithromycin.

Recommended Storage Conditions

The long-term stability of this compound reference standards is critically dependent on appropriate storage. The following conditions are recommended by suppliers to maintain the integrity and purity of the compound.

| Parameter | Condition | Duration | Source(s) |

| Form | Solid (Neat) | -20°C | ≥ 4 years |

| Stock Solution | In appropriate solvent | -20°C | Up to 1 year |

| -80°C | Up to 2 years | ||

| Aqueous Solution | In buffer (e.g., 1:1 ethanol:PBS pH 7.2) | Room Temperature | Not recommended for more than one day |

General storage guidelines for reference standards, such as those from USP, recommend storing them in their original, tightly stoppered containers, protected from light, moisture, and excessive heat.[1][2]

Stability Profile of Roxithromycin

The stability of this compound is comparable to that of its non-deuterated counterpart, Roxithromycin. Understanding the degradation pathways of Roxithromycin under various stress conditions is essential for predicting the stability of the deuterated standard and for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies expose the drug substance to conditions more severe than accelerated stability testing.

| Stress Condition | Observation | Source(s) |

| Acidic Hydrolysis | Highly susceptible to degradation, particularly at low pH (e.g., pH 1.2). | [3][4][5] |

| Alkaline Hydrolysis | Susceptible to degradation under strong alkaline conditions. | [3] |

| Oxidative | Shows some degradation in the presence of oxidizing agents like hydrogen peroxide. | [3][6] |

| Thermal | Generally stable under thermal stress. | [3] |

| Photolytic | Generally stable when exposed to UV radiation. | [3] |

In-Solution Stability

The stability of Roxithromycin in solution is highly dependent on the pH of the solvent system. As noted in the forced degradation studies, Roxithromycin degrades rapidly in acidic environments.[4][5] For analytical purposes, it is crucial to prepare solutions in appropriate solvents and use them within a validated timeframe. For instance, in a 1:1 solution of ethanol and PBS (pH 7.2), storage is not recommended for more than one day.[7]

Experimental Protocols

Accurate assessment of stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for separating and quantifying Roxithromycin and its degradation products.

Example HPLC Method for Stability Indicating Assay

This protocol is a composite based on published methods for Roxithromycin analysis.[6][8][9][10]

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A mixture of an aqueous buffer (e.g., 0.06 M potassium dihydrogen orthophosphate, pH adjusted to 7.4) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : Ambient (e.g., 25°C).

-

Injection Volume : 20 µL.

-

Standard and Sample Preparation :

-

Prepare a stock solution of this compound in a suitable organic solvent like methanol or ethanol.

-

Dilute the stock solution with the mobile phase to achieve the desired concentration within the linear range of the method (e.g., 5 - 1000 µg/mL).[8]

-

Protocol for Forced Degradation Study

The following are general procedures for conducting forced degradation studies.

-

Acidic Degradation : Dissolve the sample in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat if necessary. Neutralize the solution before injection.

-

Alkaline Degradation : Dissolve the sample in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat if necessary. Neutralize the solution before injection.

-

Oxidative Degradation : Dissolve the sample in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified period.

-

Thermal Degradation : Expose the solid reference standard to dry heat (e.g., 100°C) for a defined duration.

-

Photolytic Degradation : Expose the solid reference standard to UV radiation (e.g., 254 nm and 360 nm) for a specified time.

Visualizations

Metabolic Pathway of Roxithromycin

Roxithromycin undergoes partial metabolism in the liver. The primary metabolic pathways include demethylation and the hydrolysis of the cladinose sugar moiety.[12][13][14]

Caption: Major metabolic pathways of Roxithromycin.

Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a reference standard.

Caption: Workflow for a typical forced degradation study.

Handling and Usage of Reference Standards

This diagram outlines the logical steps for the proper handling and use of this compound reference standards in a laboratory setting.

Caption: Decision workflow for handling reference standards.

References

- 1. Use & Storage of Reference Standards | USP [usp.org]

- 2. Reference Standards FAQs | USP [usp.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Impact of pharmaceutical dosage form on stability and dissolution of roxithromycin [agris.fao.org]

- 6. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpra.com [ijpra.com]

- 10. ijrpb.com [ijrpb.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Quantification of Roxithromycin in Human Plasma Using LC-MS/MS with Roxithromycin-d7 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. Accurate quantification of Roxithromycin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the determination of Roxithromycin in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Roxithromycin-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method employs protein precipitation to extract Roxithromycin and the internal standard (IS), this compound, from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source in the positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.

Materials and Reagents

-

Analytes: Roxithromycin, this compound

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Deionized water

-

Chemicals: Ammonium acetate

-

Plasma: Blank human plasma

Experimental Protocols

Stock and Working Solution Preparation

-

Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Roxithromycin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare working solutions of Roxithromycin and this compound by diluting the stock solutions with a mixture of methanol and water (1:1 v/v).

Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate Roxithromycin working solutions to achieve a concentration range of 10 to 20,000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 200 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | A suitable gradient to ensure separation of the analyte from endogenous plasma components is required. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Instrument | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

Table 1: MRM Transitions for Roxithromycin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Roxithromycin | 837.5 | 679.5 |

| This compound | 844.5 | 679.5 |

Data Presentation

Calibration Curve

A linear calibration curve should be generated by plotting the peak area ratio of Roxithromycin to this compound against the nominal concentration of the calibration standards. A weighting factor of 1/x² is typically used.

Table 2: Representative Calibration Curve Data

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 10.0 | 9.8 | 98.0 |

| 50.0 | 51.2 | 102.4 |

| 100 | 103.5 | 103.5 |

| 500 | 495.0 | 99.0 |

| 1000 | 980.0 | 98.0 |

| 5000 | 5050 | 101.0 |

| 10000 | 9900 | 99.0 |

| 20000 | 20400 | 102.0 |

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing the QC samples at three different concentrations.

Table 3: Accuracy and Precision of the Method[1]

| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 20 | 19.5 ± 0.8 | 97.5 | 4.1 |

| Medium | 640 | 652.8 ± 25.1 | 102.0 | 3.8 |

| High | 10240 | 10137.6 ± 354.8 | 99.0 | 3.5 |

Visualization

Experimental Workflow

Caption: Experimental workflow for Roxithromycin quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, accurate, and precise protocol for the quantification of Roxithromycin in human plasma. The use of a deuterated internal standard, this compound, ensures reliable results for pharmacokinetic and other clinical studies. The simple protein precipitation sample preparation method allows for high-throughput analysis.

References

Application of Roxithromycin-d7 in Pharmacokinetic Studies of Macrolides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Roxithromycin-d7 as an internal standard in the pharmacokinetic analysis of macrolide antibiotics. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification of the target analyte in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat various bacterial infections.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis using LC-MS because they share identical physicochemical properties with the analyte, co-elute chromatographically, and correct for variability during sample preparation and analysis.[2][3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (e.g., this compound) to a sample before processing. This "spiked" internal standard serves as a reference to which the endogenous analyte (Roxithromycin) is compared. Because the stable isotope-labeled standard and the analyte behave nearly identically during extraction, chromatography, and ionization, the ratio of their signals in the mass spectrometer provides a highly accurate and precise measure of the analyte's concentration, compensating for potential matrix effects and variations in instrument response.

Experimental Protocols

The following protocols are generalized based on established methods for the analysis of macrolides in biological matrices.[4] Researchers should perform specific validation for their particular matrix and instrumentation.

Preparation of Stock and Working Solutions

-

Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Roxithromycin in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Roxithromycin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same solvent as the working standards.

Sample Preparation from Plasma/Serum

This protocol outlines a protein precipitation method, which is a common and effective technique for extracting macrolides from plasma or serum.[4]

-

Aliquoting: Pipette 100 µL of plasma/serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Spiking: Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Roxithromycin. These should be optimized for the specific instrument being used.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation from matrix components (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Roxithromycin: The specific precursor and product ions will need to be determined by direct infusion. A potential transition is m/z 837.5 -> 679.5.

-

This compound: The precursor ion will be shifted by +7 Da (m/z 844.5), and the product ion may or may not be shifted depending on the location of the deuterium labels.

-

-

Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

Data Presentation

The following tables summarize pharmacokinetic data for Roxithromycin from human studies. These values can be used as a reference for studies employing this compound as an internal standard.

Table 1: Single-Dose Pharmacokinetic Parameters of Roxithromycin in Healthy Subjects

| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| 150 mg | 6.7 ± 2.6 | ~2 | - | ~12 | [5] |

| 300 mg | 11.0 ± 2.2 | ~2 | - | ~12 | [5] |

| 300 mg | 10.13 ± 0.43 | 2.42 ± 0.34 | - | 34.95 ± 22.51 | [6][7] |

Table 2: Method Validation Parameters for Roxithromycin Quantification

| Parameter | Typical Value | Reference |

| Linearity Range | 10 - 20,480 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [4] |

| Recovery | 97 - 101% | [4] |

| Intra-day Precision (%RSD) | < 1.5% | [8] |

| Inter-day Precision (%RSD) | < 0.39% | [8] |

| Accuracy | 100.68% | [8] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in a pharmacokinetic study using this compound.

Caption: Experimental workflow for a pharmacokinetic study.

Caption: Logical relationship of isotope dilution analysis.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. scispace.com [scispace.com]

- 3. cerilliant.com [cerilliant.com]

- 4. researchgate.net [researchgate.net]

- 5. Macrolide pharmacokinetics and dose scheduling of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. logixsjournals.com [logixsjournals.com]

- 7. files.logixsjournals.com [files.logixsjournals.com]

- 8. Roxithromycin potency quantification in pharmaceutical preparation by applying a validated bioassay method and comparison with HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Roxithromycin using Roxithromycin-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Roxithromycin in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Roxithromycin-d7, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1]

This document provides a detailed protocol for the determination of Roxithromycin using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), employing this compound as the internal standard. An alternative HPLC method with UV detection is also presented for laboratories where mass spectrometry is not available.

Principle of the Method

The method involves the extraction of Roxithromycin and the internal standard, this compound, from the sample matrix, followed by chromatographic separation on a reversed-phase HPLC column. Detection and quantification are achieved by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For the HPLC-UV method, quantification is based on the peak area of Roxithromycin at a specific UV wavelength.

Materials and Reagents

-

Roxithromycin reference standard

-

This compound internal standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Drug-free plasma/serum for calibration standards and quality controls

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

Instrumentation and Analytical Conditions

LC-MS/MS System

-

HPLC System: A system capable of delivering a stable and reproducible gradient flow.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for fast and efficient separation.

HPLC-UV System

-

HPLC System: A standard HPLC system with a UV/Vis detector.

-

Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Experimental Protocols

Standard and Sample Preparation

5.1.1. Preparation of Stock and Working Solutions

-

Roxithromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Roxithromycin reference standard and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Roxithromycin stock solution in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

5.1.2. Sample Preparation from Biological Matrix (e.g., Plasma)

A common method for sample preparation from biological matrices is protein precipitation.

-

Pipette 100 µL of the plasma sample (or calibration standard/QC) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (1 µg/mL).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

5.2.1. LC-MS/MS Method

| Parameter | Recommended Condition |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate. |